molecular formula C8H11NO3 B1208854 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- CAS No. 2028-12-8

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-

Cat. No. B1208854
CAS RN: 2028-12-8
M. Wt: 169.18 g/mol
InChI Key: AZDKWAUSBOZMHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The optically active 3-cyclohexene-1-carboxylic acid was synthesized through a TiCl4-catalyzed diastereoselective Diels–Alder reaction utilizing lactic acid ester as a chiral auxiliary, which can be removed by washing with H2O . The (S)- and ®-isomers were both derived from easily available ethyl L-lactate .


Molecular Structure Analysis

The molecular formula of “3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-” is C8H11NO3 . The molecular weight is 169.18 g/mol . The InChI is InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12) .


Chemical Reactions Analysis

The optically active 3-cyclohexene-1-carboxylic acid was synthesized through a TiCl4-catalyzed diastereoselective Diels–Alder reaction utilizing lactic acid ester as a chiral auxiliary . This reaction can be removed by washing with H2O .


Physical And Chemical Properties Analysis

The molecular weight of “3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-” is 169.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 169.07389321 g/mol .

Scientific Research Applications

Pharmaceutical Synthesis

6-carbamoylcyclohex-3-ene-1-carboxylic acid: is a precursor in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the production of Edoxaban , an oral anticoagulant used for the treatment of non-valvular atrial fibrillation . The compound’s ability to form enantiomerically pure substances is crucial for creating medications with specific desired effects while minimizing side effects.

Organic Synthesis Research

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It is used in Diels-Alder reactions , which are key steps in the synthesis of cyclic compounds . The compound’s reactivity allows for the formation of new bonds, making it valuable for creating diverse organic molecules.

Biochemistry Research

The compound is used in biochemistry research to study enzyme-substrate interactions. It acts as a substrate for certain enzymes, allowing researchers to investigate the mechanisms of enzymatic reactions and their selectivity . This is essential for understanding biological processes and for the development of enzyme-based industrial applications.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Optically active 3-cyclohexene-1-carboxylic acid derivatives are important pharmaceutical intermediates . Due to the special rotatable structure, enantioselective preparation of chiral CHCA is hard to achieve . Future research may focus on developing more efficient methods for the synthesis of these compounds.

properties

IUPAC Name

6-carbamoylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDKWAUSBOZMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942400
Record name 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-

CAS RN

2028-12-8
Record name Tetrahydrophthalamic acid
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Record name 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid
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Record name 6-carbamoylcyclohex-3-ene-1-carboxylic acid
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